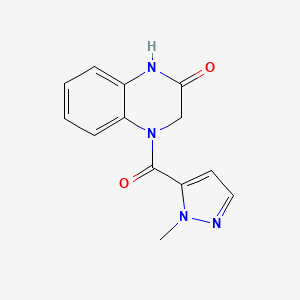

4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(2-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-11(6-7-14-16)13(19)17-8-12(18)15-9-4-2-3-5-10(9)17/h2-7H,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPXJSYPCXKUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-5-carboxylic acid. This can be achieved through the reaction of hydrazine with an appropriate β-diketone, followed by methylation.

Coupling with Quinoxalinone: The pyrazole derivative is then coupled with a quinoxalinone precursor. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Cyclization: The final step involves cyclization to form the desired this compound. This can be achieved under acidic or basic conditions, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. A notable case involved the synthesis of a hybrid quinoxaline derivative that exhibited strong inhibitory activity against the H1N1 strain of the influenza virus. The compound demonstrated an IC50 value of 0.2164 μM, indicating potent antiviral efficacy with minimal cytotoxicity (CC50 value of 315578.68 μM) in non-cancerous cells . This suggests that derivatives based on this compound could serve as effective antiviral agents.

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. A study focused on a synthesized pyrazole derivative similar to this compound showed promising results in inhibiting corrosion in hydrochloric acid solutions. The research utilized various methodologies including electrochemical impedance spectroscopy and molecular dynamics simulations to assess the interaction between the compound and metal surfaces, revealing significant inhibition efficacy at optimal concentrations .

Materials Science

Synthesis of Heterocycles

In materials science, this compound plays a role in the synthesis of heterocyclic compounds through catalytic processes. The integration of transition metals like palladium and copper has been explored for the synthesis of diverse heterocycles from this quinoxaline derivative. These heterocycles have applications ranging from pharmaceuticals to advanced materials due to their unique electronic properties and structural diversity .

Data Table: Comparative Analysis of Applications

Case Studies

Case Study 1: Antiviral Efficacy

Research conducted by a team at a leading university synthesized a series of quinoxaline derivatives, including the target compound. The derivatives were evaluated for their antiviral properties against respiratory viruses. The results indicated that modifications to the pyrazole moiety significantly enhanced antiviral activity, paving the way for further development of antiviral drugs based on this scaffold.

Case Study 2: Corrosion Studies

A detailed investigation into the corrosion inhibition properties was carried out using electrochemical methods on steel samples exposed to hydrochloric acid containing the synthesized derivative. The study found that at a concentration of 10 mM, the compound achieved over 90% inhibition efficiency, demonstrating its potential as an eco-friendly corrosion inhibitor.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Signal Transduction: It may interfere with signal transduction pathways, altering the behavior of cells and tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Mono- and Di-Carboxylic 3,4-Dihydroquinoxalin-2(1H)-Ones Derivatives with monocarboxylic or dicarboxylic substituents (e.g., -COOH groups) at the N4 position were developed to enhance interactions with the sGCβ1-NH2 domain. Docking studies using homology models and cryo-EM structures suggested that monocarboxylic derivatives exhibit favorable binding modes via hydrogen bonding with the Y-S-R motif.

b. Heteroaromatic-Substituted Derivatives Compounds with coumarin (e.g., 3-(coumarin-3-yl)-4,5-dihydro-1H-pyrazole) or fluorophenyl substituents (e.g., 8-(4-(4-fluorophenyl)-4-oxobutyl)-hexahydroquinoxaline derivatives) demonstrate distinct biological profiles. For instance, coumarin derivatives exhibit fluorescent properties and antimicrobial activity, while fluorophenyl analogues target enzymes like HNE (human neutrophil elastase) .

c. Tautomeric and Regiochemical Variants 3-Acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones exist in keto-enamine tautomeric equilibria stabilized by intramolecular hydrogen bonds. This pseudo-ring formation enhances metal chelation (e.g., Cu²⁺) and fluorescence properties in derivatives like BF₂-complexed compounds. The pyrazole-carbonyl group in the target compound may similarly stabilize tautomeric forms, though its impact on metal binding or fluorescence remains unstudied .

Computational and Structural Insights

AutoDock Vina and SHELX-based refinements were employed to validate binding modes and crystallographic data. While the pyrazole-carbonyl group showed favorable docking scores in homology models, cryo-EM structures revealed unoccupied hydrophobic pockets that could be targeted with bulkier substituents .

Biological Activity

The compound 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel derivative of quinoxaline and pyrazole, which has garnered attention in recent years for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline and pyrazole exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis |

| NCI-H460 | 42.30 | Inhibits cell proliferation |

| Hep-2 | 3.25 | Cytotoxic effects |

In a study by Bouabdallah et al., it was reported that related compounds exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines, indicating the potential of pyrazole derivatives in cancer therapy .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties, which are critical in treating various inflammatory diseases. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX) and reduce the production of pro-inflammatory cytokines.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

- Anti-angiogenic Properties : By inhibiting the formation of new blood vessels, it restricts tumor growth and metastasis.

Case Studies

Several case studies illustrate the efficacy of this compound in various biological assays:

- Study on MCF7 Cells : A detailed investigation revealed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 3.79 µM, indicating strong anticancer activity.

- Assessment of Anti-inflammatory Activity : In vitro assays demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are common synthetic routes for preparing 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : Start with 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1), a commercially available precursor .

Coupling Reaction : Use acylation or condensation reactions to attach the pyrazole moiety to the dihydroquinoxalinone scaffold. For example, Friedel-Crafts acylation or peptide coupling reagents (e.g., DCC, EDC) can link the pyrazole carbonyl group to the quinoxaline nitrogen .

Dihydroquinoxalinone Synthesis : Prepare the dihydroquinoxalin-2(1H)-one core via cyclization of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .

- Key Considerations : Optimize solvent (e.g., DMF, THF) and temperature (80–120°C) to improve yield. Monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Confirm the presence of the pyrazole carbonyl (δ ~160-170 ppm in 13C NMR) and dihydroquinoxaline protons (δ ~3.5-4.5 ppm for CH2 groups) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular weight (e.g., [M+H]+ calculated for C14H13N4O2: 281.1038) .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What catalytic systems are effective for introducing alkynyl groups to the dihydroquinoxalinone scaffold?

- Methodological Answer : Copper-catalyzed aerobic oxidative alkynylation is a robust method:

- Conditions : Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and molecular oxygen in DMSO at 80°C .

- Mechanism : The reaction proceeds via a radical pathway, with the copper catalyst facilitating C–H activation and alkyne coupling.

- Example : Synthesis of 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one (61% yield) .

- Optimization : Adjust substituents on the alkyne to balance steric and electronic effects (e.g., electron-withdrawing groups improve reactivity).

Q. How do structural modifications impact the compound’s biological activity (e.g., antitumor or antioxidant potential)?

- Methodological Answer :

- Antitumor Activity :

- Introduce electron-donating groups (e.g., methoxy) on the quinoxaline ring to enhance tubulin-binding affinity, as seen in analogs with IC50 values < 100 nM .

- Replace the pyrazole with a quinazoline moiety to improve vascular disrupting activity .

- Antioxidant Evaluation :

- Assess radical scavenging (DPPH assay), Fe²⁺ chelation, and reducing power (FRAP assay) .

- Pyrazole derivatives with hydroxyl groups on aromatic rings show enhanced activity due to redox-active phenolic structures .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR and IR data with structurally similar compounds (e.g., 3,4-dihydroquinoxalin-2(1H)-one derivatives) .

- Crystallography : Use single-crystal X-ray diffraction (SHELX software) to resolve ambiguities in stereochemistry or tautomerism .

- Reproducibility : Ensure consistent solvent (e.g., CDCl3 vs. DMSO-d6) and temperature during spectral acquisition .

Experimental Design Considerations

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 h to 30 min) and improve yields (e.g., 88% for 6m in ) .

- Protecting Groups : Temporarily shield reactive sites (e.g., NH groups in dihydroquinoxalinone) using Boc or benzyl groups .

- Workflow : Prioritize steps with high atom economy (e.g., one-pot reactions) and minimize purification via column chromatography .

Q. How can researchers explore the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes or computational docking (e.g., AutoDock Vina) to predict binding to tubulin or kinases .

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to evaluate oxidative degradation pathways .

- In Vivo Models : Test efficacy in xenograft mice with biomarkers (e.g., CD31 for angiogenesis inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.